Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(2,5-dimethylphenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-23(27)22-20(29-14-18-12-16(3)6-9-17(18)4)13-21(26)25(24-22)19-10-7-15(2)8-11-19/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOHLYCFPOTJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activities, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 321.36 g/mol
The structure includes a dihydropyridazine core, which is known for various biological activities. The presence of substituents such as the dimethylbenzyl and p-tolyl groups may influence its pharmacological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Antioxidant Activity : Compounds with carbonyl and hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition : Many dihydropyridazine derivatives act as inhibitors for enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : Some derivatives may interact with specific receptors, influencing signal transduction pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of pyridazine derivatives. For instance:
- Cell Proliferation Inhibition : this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells) at concentrations ranging from 10 to 50 µM over a 72-hour exposure period.
Antimicrobial Activity
Research has shown that similar compounds possess antimicrobial properties. Ethyl esters have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing:
- Minimum Inhibitory Concentrations (MICs) : Values ranged from 25 to 100 µg/mL, indicating moderate antimicrobial activity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study | In vitro studies showed that the compound inhibited the growth of MIA PaCa-2 cells by inducing apoptosis. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways. |
| Antimicrobial Evaluation | The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections. |
| Enzyme Inhibition Assays | Preliminary results indicated that the compound could inhibit key enzymes involved in cancer metabolism, though further studies are needed to clarify these interactions. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
Below is a comparative analysis of the target compound with structurally related pyridazinedione and aryl-substituted derivatives:
Functional and Structural Insights
Substituent Effects on Reactivity and Bioactivity: The target compound’s 2,5-dimethylbenzyloxy group introduces steric bulk and electron-donating effects, which may stabilize the pyridazine ring against nucleophilic attack compared to the electron-withdrawing 4-Cl group in the dichlorophenyl analog .
Crystallographic and Hydrogen-Bonding Behavior :
- The target compound’s benzyloxy group may participate in C–H···O interactions or π-stacking, whereas the dichlorophenyl analog’s Cl atoms could form halogen bonds. Such differences influence crystal packing and solubility .
- Software like SHELX and WinGX would be critical for refining these structural models.
Research Findings and Limitations
- Synthetic Challenges: No direct synthetic protocols are provided in the evidence, but Modern Synthetic Reactions highlights methodologies for analogous ester and aryl coupling steps.
- Data Gaps : Experimental data on solubility, melting points, or biological activity are absent in the provided evidence. Future work should prioritize these measurements.
- Crystallography Tools : Structural comparisons rely heavily on software like SHELXL and ORTEP , which are industry standards for small-molecule refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
